Scaffold Regioisomerism: 2-Oxo-4-phenyl-1,2-dihydroquinazoline vs. 4-Oxo-3(4H)-quinazoline Core — Structural and Physicochemical Consequences for Target Engagement
The target compound contains a 2-oxo-4-phenyl-1,2-dihydroquinazoline core, whereas its closest commercially available analog, N-(4-acetylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide (CAS 420836-39-1), contains a 4-oxo-3(4H)-quinazoline core. This regioisomeric difference results in a molecular weight increase of 76.1 Da (397.4 vs. 321.3 g/mol) and the addition of a 4-phenyl substituent that is absent in the comparator [1]. The target compound's XLogP3 of 2.4 reflects the lipophilic contribution of the 4-phenyl ring, which alters both passive membrane permeability and binding-site complementarity relative to the 4-oxo regioisomer [2]. The topological polar surface area of 78.8 Ų and the presence of a single hydrogen-bond donor (the acetamide NH) define a pharmacophoric pattern distinct from the 4-oxo series, where the carbonyl oxygen is positioned at position 4 rather than position 2, changing the hydrogen-bond acceptor vector geometry [3]. No head-to-head biological comparison between these two regioisomers has been published; the differentiation rests on the non-interchangeable core scaffold architecture.
| Evidence Dimension | Core scaffold regioisomerism and molecular properties |
|---|---|
| Target Compound Data | 2-Oxo-4-phenyl-1,2-dihydroquinazoline core; MW 397.4 Da; C₂₄H₁₉N₃O₃; XLogP3 2.4; TPSA 78.8 Ų; HBD 1; HBA 3; rotatable bonds 5; 4-phenyl substituent present. |
| Comparator Or Baseline | N-(4-acetylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide (CAS 420836-39-1): 4-Oxo-3(4H)-quinazoline core; MW 321.3 Da; C₁₈H₁₅N₃O₃; 4-phenyl substituent absent. |
| Quantified Difference | ΔMW = +76.1 Da; additional aromatic ring (Δ heavy atoms ≈ +6); carbonyl position shifted from C4 to C2 of the quinazoline ring; altered H-bond acceptor geometry. |
| Conditions | Structural comparison based on PubChem and vendor chemical property data; no co-tested biological assay available. |
Why This Matters
Procurement of a regioisomerically incorrect analog will yield a compound with fundamentally different molecular recognition properties, invalidating any structure-activity relationship (SAR) hypothesis built around the 2-oxo-4-phenyl-1,2-dihydroquinazoline scaffold.
- [1] PubChem CID 16028504 (MW 397.4) and AKSci catalog entry for CAS 420836-39-1 (MW 321.3, C₁₈H₁₅N₃O₃), demonstrating core scaffold differences. https://pubchem.ncbi.nlm.nih.gov/compound/941982-47-4; https://aksci.com/ (accessed 2026-04-29). View Source
- [2] PubChem Computed Properties: XLogP3, TPSA, HBD, HBA, rotatable bond count for CID 16028504. National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/941982-47-4 (accessed 2026-04-29). View Source
- [3] ChEMBL Compound Report CHEMBL1606102: AlogP 3.90, PSA 81.06, HBA 5, HBD 1, #Rotatable Bonds 5. European Bioinformatics Institute, https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1606102/ (accessed 2026-04-29). View Source
